molecular formula C23H19FN2O2 B11430509 3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B11430509
M. Wt: 374.4 g/mol
InChI Key: DFJLZPFPJLRDDJ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of ethylphenyl and fluorophenyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance its binding affinity and selectivity. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or altering receptor function.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 3-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 3-(4-Ethylphenyl)-1-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Comparison: Compared to its analogs, 3-(4-Ethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione may exhibit unique properties due to the specific positioning of the fluorophenyl group. This positioning can influence its chemical reactivity, biological activity, and overall stability, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19FN2O2/c1-2-16-11-13-18(14-12-16)26-22(27)19-8-4-6-10-21(19)25(23(26)28)15-17-7-3-5-9-20(17)24/h3-14H,2,15H2,1H3

InChI Key

DFJLZPFPJLRDDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F

Origin of Product

United States

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